molecular formula C10H13NO3 B13506824 2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid CAS No. 185256-62-6

2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid

Cat. No.: B13506824
CAS No.: 185256-62-6
M. Wt: 195.21 g/mol
InChI Key: UBDBJOYVCUYTIQ-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid is an organic compound that features both an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and purification to achieve the final product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Aminomethyl-3-(4-oxo-phenyl)-propionic acid.

    Reduction: Formation of 2-Aminomethyl-3-(4-amino-phenyl)-propionic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid
  • 2-Aminomethyl-3-(4-chloro-phenyl)-propionic acid
  • 2-Aminomethyl-3-(4-nitro-phenyl)-propionic acid

Uniqueness

2-Aminomethyl-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

CAS No.

185256-62-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)

InChI Key

UBDBJOYVCUYTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)O

Origin of Product

United States

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